![molecular formula C21H26BrNO2 B1310541 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide CAS No. 171429-39-3](/img/structure/B1310541.png)

3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide" is a derivative of indole, a structure that is prevalent in a variety of biologically active compounds. Indole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential applications in medicine and materials science. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related indole derivatives, which can provide insights into the chemical behavior and properties that might be expected from "3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide".

Synthesis Analysis

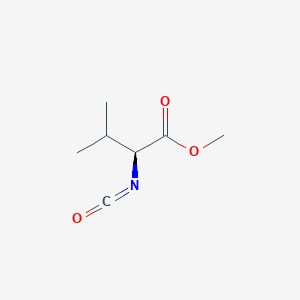

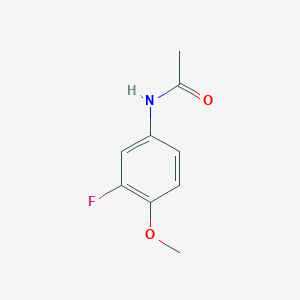

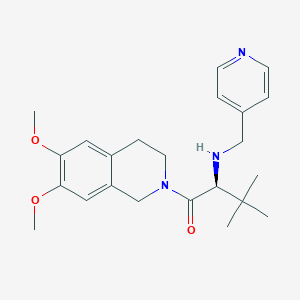

The synthesis of indole derivatives often involves the introduction of various substituents to the indole core to modulate the compound's properties. For instance, the synthesis of a fluorinated indole derivative was achieved through an enantioselective alkylation, which is a key step in establishing the chirality of the amide substituent, leading to a compound with high enantiomeric purity and potent pharmacological activity . This suggests that the synthesis of "3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide" could also involve selective alkylation steps to introduce the carboxypentyl group at the appropriate position on the indole core.

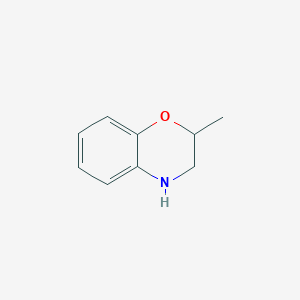

Molecular Structure Analysis

Indole derivatives can exhibit interesting structural features that affect their physical and chemical properties. For example, the compound "1,3,3-trimethylspiro[indoline-2,2'-benzopyran]-8'-carboxylic acid" shows reverse photochromism, which is a property that could be related to the presence of a spiro structure and the ability to undergo intramolecular proton transfer . While "3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide" does not have a spiro structure, the presence of a carboxypentyl group could influence its molecular conformation and reactivity.

Chemical Reactions Analysis

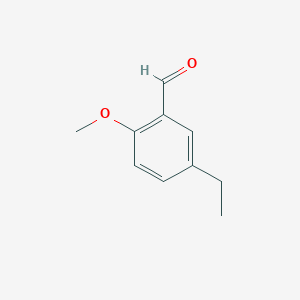

Indole derivatives can participate in various chemical reactions, often facilitated by their functional groups. The reaction of an indolium salt with aromatic aldehydes, followed by workup with strong bases, yielded tetrahydro-9H-imidazo[1,2-a]indol-2-one derivatives . This indicates that the indole core is reactive towards condensation reactions, which could be relevant for the chemical reactions involving "3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide", especially if it were to be used as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

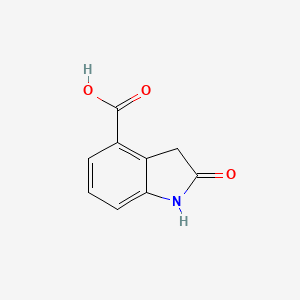

The physical and chemical properties of indole derivatives can vary widely depending on their substituents. Carbazole derivatives, for example, have been noted for their excellent solubility, stability, and biological activity . The compound "1-(5-carboxypentyl)-4-(2-(N-ethyl-carbazole-3-yl) vinyl) pyridinium bromide" was found to be stable and exhibited a large Stokes shift, which could be indicative of the photophysical properties of similar indole derivatives . This suggests that "3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide" might also display significant stability and could be useful in applications requiring stable fluorescent probes.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the notable applications of indolium-based derivatives is in corrosion inhibition. A study by Ahmed et al. (2019) synthesized indolium-based ionic liquids (IBILs), demonstrating their effectiveness as corrosion inhibitors for mild steel in an acid medium. These compounds, including derivatives similar to the specified compound, showed significant inhibition efficiency, highlighting their potential in protecting metals against corrosion. The effectiveness of these inhibitors is attributed to their structure, with bromide as the anionic head showing more efficiency than those with iodide, underlining the importance of the chemical structure in their application as corrosion inhibitors (Ahmed et al., 2019).

Photoelectric Conversion

Derivatives of benz[e]indolium have also found applications in the field of photoelectric conversion. Yao et al. (2003) synthesized four hemicyanine derivatives, including structures similar to the specified compound, and studied their photoelectric conversion properties on TiO2 electrodes. These compounds showed promising light-to-electricity conversion properties, with certain derivatives exhibiting up to three times more adsorption and a broader absorption spectrum on TiO2 film compared to others. This research indicates the potential of these compounds in enhancing the efficiency of dye-sensitized solar cells (Yao et al., 2003).

Fluorescence Probing

In the field of fluorescence probing, a ratiometric emission fluorescent probe based on a derivative of benz[e]indolium was developed by Chao et al. (2016) for monitoring cyanide ions in live cells. This probe facilitates the detection of cyanide at extremely low concentrations through a nucleophilic attack mechanism, showcasing its utility in biological and environmental monitoring applications (Chao et al., 2016).

Propiedades

IUPAC Name |

6-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)hexanoic acid;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2.BrH/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24;/h6-7,9-10,12-13H,4-5,8,11,14H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHHAQBMIWSEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCCC(=O)O.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446257 |

Source

|

| Record name | 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide | |

CAS RN |

171429-39-3 |

Source

|

| Record name | 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)

![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)